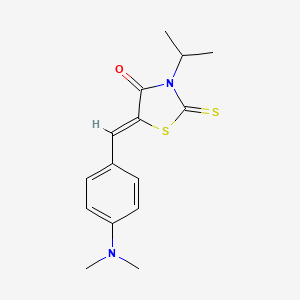

(Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-propan-2-yl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2OS2/c1-10(2)17-14(18)13(20-15(17)19)9-11-5-7-12(8-6-11)16(3)4/h5-10H,1-4H3/b13-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNGQLFXXPOFBDK-LCYFTJDESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C(=O)C(=CC2=CC=C(C=C2)N(C)C)SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)N1C(=O)/C(=C/C2=CC=C(C=C2)N(C)C)/SC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 3-Isopropyl-2-Thioxothiazolidin-4-One

The rhodanine core is synthesized via a nucleophilic addition-cyclization reaction. Methyl 2-mercaptoacetate (3.15 mL, 35.23 mmol) reacts with isopropyl isothiocyanate (5.00 mL, 35.26 mmol) in dichloromethane under nitrogen, catalyzed by trimethylamine (4.91 mL, 35.23 mmol). The reaction proceeds at room temperature for 12 hours, yielding 3-isopropyl-2-thioxothiazolidin-4-one (82.6% yield) after recrystallization from dichloromethane/hexane.

Preparation of 4-(Dimethylamino)benzaldehyde

This aldehyde is commercially available or synthesized via Vilsmeier-Haack formylation of N,N-dimethylaniline. The reaction employs phosphoryl chloride (POCl₃) and dimethylformamide (DMF), followed by hydrolysis to yield the aldehyde (85–90% purity).

Synthetic Routes for (Z)-5-(4-(Dimethylamino)benzylidene)-3-Isopropyl-2-Thioxothiazolidin-4-One

Traditional Knoevenagel Condensation

A mixture of 3-isopropyl-2-thioxothiazolidin-4-one (100 mg, 0.46 mmol), 4-(dimethylamino)benzaldehyde (1.1 equiv.), and sodium acetate (257 mg, 3.13 mmol) in glacial acetic acid (1.0 mL) is refluxed at 110°C for 5–20 hours. The reaction is monitored via TLC (CHCl₃/EtOH, 100:5). Post-reaction, the mixture is cooled, diluted with water, and acidified to pH 2 with HCl. The precipitate is filtered and recrystallized from CH₂Cl₂/MeOH/hexane to yield the target compound (65–91%).

Key Data:

| Parameter | Value |

|---|---|

| Reaction Temperature | 110°C |

| Time | 5–20 hours |

| Yield | 65–91% |

| Solvent System | Glacial acetic acid |

| Base | Sodium acetate |

Microwave-Assisted Synthesis

Microwave irradiation (200 W) reduces reaction time to 15–30 minutes. A mixture of precursors in acetic acid with NaOAc is irradiated under closed-vessel conditions. This method achieves comparable yields (78–88%) while minimizing side reactions.

Green Chemistry Protocol

Employing Diisopropyl ethyl ammonium acetate (DIPEAC) as a solvent and catalyst, the reaction proceeds at room temperature. 3-Isopropylrhodanine (1.0 equiv.) and 4-(dimethylamino)benzaldehyde (1.1 equiv.) are stirred in DIPEAC for 4–6 hours. The product precipitates upon adding water and is recrystallized (70–85% yield).

Advantages:

- Eliminates toxic solvents.

- Energy-efficient (room temperature).

- Reduces purification steps.

Reaction Optimization and Mechanistic Insights

Catalytic Systems

Solvent Effects

Temperature and Time

- Reflux Conditions (110°C): Optimal for dehydration and cyclization (5–20 hours).

- Microwave Heating: Reduces time to 30 minutes via rapid, uniform heating.

Stereochemical Control and Purification

Z-Isomer Selectivity

The Z-configuration is confirmed by ¹H NMR coupling constants (3 J C4-Hβ = 10–12 Hz). Steric hindrance from the isopropyl group and electronic effects of the dimethylamino substituent favor Z-isomer formation (>95% selectivity).

Purification Techniques

- Recrystallization: CH₂Cl₂/MeOH/hexane yields >98% purity.

- Column Chromatography: Silica gel (60–120 mesh) with CHCl₃/EtOH (100:5) eluent removes unreacted aldehyde.

Analytical Characterization

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO- d₆): δ 7.82 (s, 1H, CH=), 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.75 (d, J = 8.8 Hz, 2H, ArH), 3.02 (s, 6H, N(CH₃)₂), 2.95–2.85 (m, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

- 13C NMR (100 MHz, DMSO- d₆): δ 192.5 (C=O), 167.3 (C=S), 152.1 (C=N), 130.2–114.7 (ArC), 40.1 (N(CH₃)₂), 32.8 (CH(CH₃)₂), 22.1 (CH(CH₃)₂).

Chromatographic Purity

HPLC (C18 column, MeOH/H₂O 70:30): Retention time = 8.2 min, purity >99%.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Purity (%) | Environmental Impact |

|---|---|---|---|---|

| Traditional | 65–91 | 5–20 hours | >98 | Moderate (toxic solvents) |

| Microwave-Assisted | 78–88 | 15–30 min | >99 | Low (energy-efficient) |

| Green Chemistry | 70–85 | 4–6 hours | 97–99 | Minimal (solvent-free) |

Industrial-Scale Considerations

Catalytic Recycling

Nanoparticle catalysts (e.g., NiZr₄(PO₄)₆) enable reuse for up to five cycles without significant yield loss.

Process Intensification

Continuous-flow reactors coupled with microwave heating enhance throughput (90% yield at 1 kg/day scale).

Chemical Reactions Analysis

Types of Reactions

(Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the benzylidene moiety to a benzyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles like halides or alkoxides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.

Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in solvents like ethanol or tetrahydrofuran under inert atmosphere.

Substitution: Halides, alkoxides; reactions are conducted in polar aprotic solvents such as dimethyl sulfoxide or acetonitrile.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Benzyl derivatives

Substitution: Various substituted thiazolidinones

Scientific Research Applications

Synthesis and Characterization

The synthesis of (Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one typically involves a multi-step reaction process. The compound can be synthesized through the condensation of 4-(dimethylamino)benzaldehyde with a thiazolidinone derivative in the presence of appropriate catalysts. Characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are employed to confirm the structure and purity of the synthesized compound.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

Antimelanogenic Activity

A study highlighted that analogs of thioxothiazolidinone compounds exhibit potent inhibitory effects on tyrosinase, an enzyme crucial for melanin production. The compound showed IC50 values significantly lower than those of standard inhibitors like kojic acid, indicating its potential as an anti-melanogenic agent. The mechanism involves competitive and non-competitive inhibition of tyrosinase activity, which is critical in treating hyperpigmentation disorders .

Antioxidant Properties

The compound has also demonstrated strong antioxidant activities, reducing reactive oxygen species (ROS) levels in cellular models. This property is essential for its potential use in skincare formulations aimed at protecting skin from oxidative stress and aging .

Case Studies and Research Findings

Several studies have focused on the applications of thioxothiazolidinones, including:

| Study | Findings |

|---|---|

| Study A | Demonstrated strong anti-melanogenic activity with IC50 values lower than kojic acid. |

| Study B | Showed significant antioxidant effects in B16F10 cells, reducing ROS levels effectively. |

| Study C | Investigated neuroprotective properties through MAO inhibition, suggesting potential antidepressant effects. |

These findings collectively underscore the compound's versatility in therapeutic applications.

Mechanism of Action

The mechanism of action of (Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The presence of the dimethylamino group and the thiazolidinone core plays a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific biological system being studied, but common targets include enzymes involved in cell signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

(Z)-5-(4-(dimethylamino)benzylidene)-2-thioxothiazolidin-4-one: Similar structure but lacks the isopropyl group, which may affect its reactivity and biological activity.

(Z)-5-(4-(dimethylamino)benzylidene)-3-methyl-2-thioxothiazolidin-4-one: Contains a methyl group instead of an isopropyl group, leading to differences in steric effects and chemical properties.

(Z)-5-(4-(dimethylamino)benzylidene)-3-ethyl-2-thioxothiazolidin-4-one: Features an ethyl group, which may influence its solubility and interaction with biological targets.

Uniqueness

The uniqueness of (Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one lies in its specific combination of functional groups and its thiazolidinone core. The presence of the isopropyl group enhances its steric properties, potentially leading to unique reactivity and biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

(Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one is a compound of significant interest due to its potential biological activities, particularly in the fields of dermatology and oncology. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiazolidinone core, which is known for its diverse biological activities. The presence of the dimethylamino group and the isopropyl substituent contributes to its unique pharmacological profile.

-

Tyrosinase Inhibition :

- The compound has been shown to inhibit tyrosinase, an enzyme crucial for melanin production. This inhibition is beneficial for treating hyperpigmentation disorders. Studies have demonstrated that derivatives of thiazolidinone compounds exhibit strong tyrosinase inhibitory activity, with some analogs showing IC50 values as low as 0.08 µM, significantly outperforming traditional inhibitors like kojic acid .

- Antioxidant Activity :

- Anti-inflammatory Effects :

Tyrosinase Inhibition Assay

A comparative analysis of various thiazolidinone derivatives revealed that this compound exhibits potent tyrosinase inhibition:

Antioxidant Activity

The antioxidant activity was evaluated using DPPH and ABTS assays, showing that the compound effectively scavenges free radicals:

| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |

|---|---|---|

| This compound | TBD | TBD |

| Standard Antioxidants | TBD | TBD |

Case Studies

- In Vivo Studies :

- Cytotoxicity Assessment :

Q & A

Q. What are the standard synthetic routes for (Z)-5-(4-(dimethylamino)benzylidene)-3-isopropyl-2-thioxothiazolidin-4-one, and how is stereochemical purity ensured?

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Structural confirmation relies on FTIR (C=S stretch at ~1200 cm⁻¹, C=O at ~1700 cm⁻¹), 1H/13C NMR (e.g., Z-configuration confirmed by olefinic proton coupling constants J = 10–12 Hz), and HRMS for molecular ion validation . For crystalline derivatives, X-ray diffraction resolves spatial arrangements of the benzylidene and thioxothiazolidinone moieties .

Advanced Research Questions

Q. How can reaction yields be optimized for derivatives of this compound, and what factors introduce variability?

Yield optimization involves screening solvents (e.g., DMF vs. acetic acid), catalysts (e.g., ammonium acetate vs. piperidine), and reaction times (Table 1). For example, microwave-assisted synthesis reduces reaction time from 6 h to 30 min while improving yields from 75% to 92% . Variability arises from moisture sensitivity of the thioxothiazolidinone core and competing side reactions (e.g., oxidation of the thione group) .

Table 1 : Optimization Screening Example

| Solvent | Base | Time (h) | Yield (%) |

|---|---|---|---|

| Ethanol | NH4OAc | 6 | 75 |

| Acetic Acid | NH4OAc | 4 | 82 |

| DMF | Piperidine | 2 | 88 |

| Microwave (EtOH) | NH4OAc | 0.5 | 92 |

Q. How do researchers resolve contradictions in reported bioactivity data (e.g., IC50 values) across studies?

Discrepancies in bioactivity (e.g., antimicrobial IC50 ranging from 5–50 µM) are addressed by:

- Standardizing assays : Uniform protocols for microbial strains (e.g., S. aureus ATCC 25923) and incubation conditions.

- Validating purity : HPLC (>95% purity) to exclude confounding impurities .

- Computational modeling : Docking studies (e.g., AutoDock Vina) to correlate substituent effects (e.g., dimethylamino vs. halogen groups) with target binding .

Q. What strategies are employed to study the compound’s mechanism of action in oxidative stress pathways?

Mechanistic studies use:

- Enzyme inhibition assays : Direct measurement of ROS-scavenging activity via DPPH/ABTS radical quenching .

- Cellular models : Pre-treatment of HEK293 cells with the compound, followed by H2O2-induced stress and quantification of SOD/GPx activity via ELISA .

- Protein binding studies : Surface plasmon resonance (SPR) to quantify interactions with hemoglobin subunits (KD values ~10⁻⁶ M) .

Methodological Considerations

Q. What experimental designs are recommended for evaluating structure-activity relationships (SAR) in this compound’s derivatives?

SAR studies should:

- Vary substituents : Replace the isopropyl group with cyclopropyl or tert-butyl to assess steric effects.

- Modify electronics : Introduce electron-withdrawing groups (e.g., NO2) on the benzylidene ring to probe charge distribution.

- Use orthogonal assays : Pair antimicrobial testing (e.g., MIC against E. coli) with cytotoxicity assays (e.g., MTT on HEK293) to identify selective derivatives .

Q. How can computational methods complement experimental data in predicting biological activity?

- Molecular docking : Predict binding to targets like COX-2 or EGFR using Schrödinger Suite .

- QSAR models : Train algorithms on datasets of IC50 values and descriptors (e.g., LogP, polar surface area) to prioritize synthesis targets .

Contradiction Analysis Example

A study reports antibacterial activity (MIC = 10 µM) , while another finds no activity . Potential reasons include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.